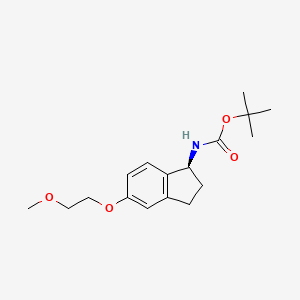
tert-Butyl (S)-(5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-(5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl)carbamate: is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is notable for its unique structure, which includes a tert-butyl group, a methoxyethoxy group, and an indenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-(5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl)carbamate typically involves multiple steps:
Formation of the Indenyl Moiety: The synthesis begins with the preparation of the indenyl moiety. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to yield the dihydroindenyl compound.
Introduction of the Methoxyethoxy Group: The next step involves the introduction of the methoxyethoxy group. This can be done through an etherification reaction using a suitable alkylating agent.
Carbamate Formation: The final step is the formation of the carbamate. This is typically achieved by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the indenyl moiety, converting it to a fully saturated hydrocarbon.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Various carbamate derivatives
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (S)-(5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound for studying the metabolism of carbamates in living organisms.
Medicine
In medicine, derivatives of this compound may have potential as pharmaceutical agents. Carbamates are known for their biological activity, and modifications to the structure of this compound could lead to the development of new drugs.
Industry
In industry, this compound can be used in the production of polymers and materials with specific properties. Its unique structure allows for the design of materials with tailored characteristics, such as improved thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl phenylcarbamate
- tert-Butyl N-phenylcarbamate
Uniqueness
What sets tert-Butyl (S)-(5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl)carbamate apart from similar compounds is its unique combination of functional groups. The presence of the methoxyethoxy group and the indenyl moiety provides distinct chemical properties and reactivity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C17H25NO4 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl]carbamate |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-15-8-5-12-11-13(6-7-14(12)15)21-10-9-20-4/h6-7,11,15H,5,8-10H2,1-4H3,(H,18,19)/t15-/m0/s1 |
InChI Key |
WJSQKEPUVZHYHQ-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC2=C1C=CC(=C2)OCCOC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C=CC(=C2)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


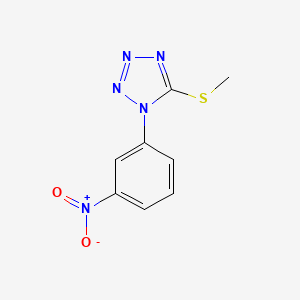
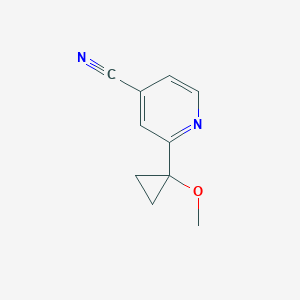
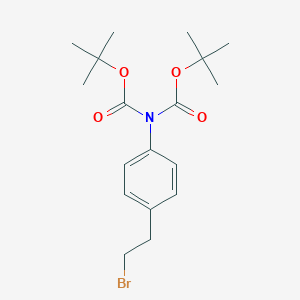

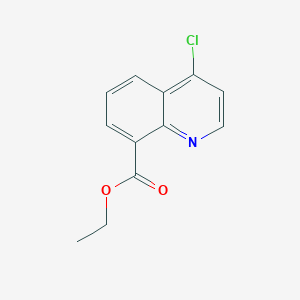
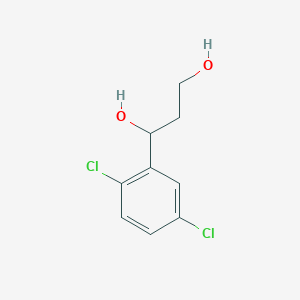


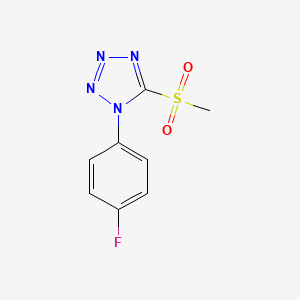
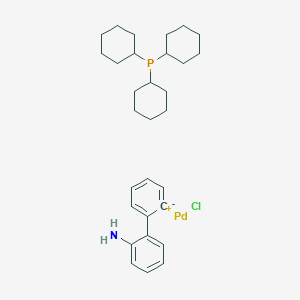
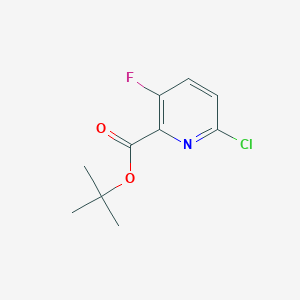
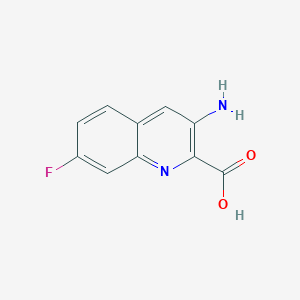
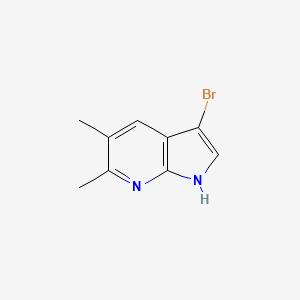
![5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13669801.png)
